

## Application Notes and Protocols for JET-209 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **JET-209**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CBP (CREB-binding protein) and p300, for in vivo studies in mice. The following protocols are based on established preclinical evaluations of **JET-209** in acute myeloid leukemia (AML) xenograft models.

### **Quantitative Data Summary**

The following tables summarize the reported dosages, administration routes, and observed effects of **JET-209** in various murine xenograft models.

Table 1: **JET-209** Dosage and Administration in Mice



| Parameter               | Details                                                                                                   | Reference |  |
|-------------------------|-----------------------------------------------------------------------------------------------------------|-----------|--|
| Drug                    | JET-209                                                                                                   | [1]       |  |
| Formulation             | Solution in 10% DMSO, 40%<br>PEG300, 5% Tween-80, and<br>45% Saline                                       |           |  |
| Route of Administration | Intraperitoneal (i.p.) injection                                                                          | [1]       |  |
| Mouse Models            | Immunodeficient mice (e.g.,<br>SCID/bg, NSG) bearing<br>RS4;11 or MV4;11 cell line-<br>derived xenografts | [2][3]    |  |
| Dosage Range            | 0.3 - 3 mg/kg                                                                                             | [1]       |  |
| Dosing Schedule         | - Single dose- Daily for 2<br>weeks- Twice weekly- Weekly                                                 |           |  |

Table 2: In Vivo Efficacy of JET-209 in AML Xenograft Models

| Cell Line | Dosage and<br>Schedule         | Outcome                                            | Reference |
|-----------|--------------------------------|----------------------------------------------------|-----------|
| RS4;11    | 1-3 mg/kg, single i.p.<br>dose | Effective depletion of CBP/p300 proteins in tumors | [1]       |
| RS4;11    | 0.3-3 mg/kg, i.p., for 2 weeks | Strong tumor growth inhibition                     | [1]       |
| MV4;11    | 0.3-3 mg/kg, i.p., for 2 weeks | Strong tumor growth inhibition                     | [1]       |

# Experimental Protocols Preparation of JET-209 Formulation for In Vivo Administration



This protocol describes the preparation of a **JET-209** solution suitable for intraperitoneal injection in mice.

#### Materials:

- JET-209 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes and syringes

#### Procedure:

- Prepare a stock solution of JET-209 in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of JET-209 in 1 mL of DMSO. Vortex until fully dissolved.
- In a sterile microcentrifuge tube, prepare the vehicle solution by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
- To prepare the final dosing solution, first add the required volume of the JET-209 stock solution to achieve the desired final concentration in a vehicle containing 10% DMSO.
- Add the appropriate volume of the vehicle solution (PEG300, Tween-80, and Saline mixture) to the JET-209/DMSO mixture.
- Vortex the final solution thoroughly to ensure it is homogenous.
- Visually inspect the solution for any precipitation before administration. The final solution should be clear.
- Draw the solution into sterile syringes for injection.



### Acute Myeloid Leukemia (AML) Xenograft Model Protocol

This protocol outlines the establishment of subcutaneous xenografts using the RS4;11 or MV4;11 human AML cell lines in immunodeficient mice.

#### Materials:

- RS4;11 or MV4;11 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypan blue solution
- Matrigel (optional, can improve tumor take rate)
- 6-8 week old immunodeficient mice (e.g., SCID/bg or NOD/SCID gamma (NSG))
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Calipers for tumor measurement

#### Procedure:

- Cell Preparation:
  - Culture RS4;11 or MV4;11 cells in their recommended complete medium until they reach the desired number. Ensure cells are in the logarithmic growth phase.
  - Harvest the cells and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion (viability should be >95%).
  - Centrifuge the cells and resuspend the pellet in sterile, serum-free medium or PBS to the desired concentration. A common concentration for subcutaneous injection is 2-5 x 10<sup>6</sup> cells in a volume of 100-200 μL.[4]



- (Optional) The cell suspension can be mixed 1:1 with Matrigel to enhance tumor establishment. Keep the mixture on ice to prevent premature gelling.
- Tumor Implantation:
  - Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
  - Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.
  - Gently lift the skin and inject the cell suspension subcutaneously.
  - Monitor the mice for recovery from anesthesia and for any adverse reactions.
- Tumor Growth Monitoring and Treatment Initiation:
  - Allow the tumors to establish and grow. Begin monitoring tumor size 3-5 days after implantation.
  - Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
     Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
  - Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3][5]
  - Begin administration of **JET-209** or vehicle control according to the desired dosage and schedule.
- Efficacy Assessment:
  - Continue to monitor tumor volume and body weight throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors.
  - Tumors can be weighed and processed for further analysis, such as Western blotting to confirm CBP/p300 degradation or immunohistochemistry.



# Signaling Pathway and Experimental Workflow Diagrams



Click to download full resolution via product page

Caption: Mechanism of action of **JET-209** leading to tumor growth inhibition.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy studies of **JET-209**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Application Notes and Protocols for JET-209 in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379951#jet-209-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com